

A Guide to the Spectroscopic Data Analysis of 2-Phenylpropionic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Phenylpropionic acid

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **2-Phenylpropionic acid** (also known as hydratropic acid), a key intermediate in the synthesis of various pharmaceuticals. By detailing the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols, this document serves as a vital resource for the structural elucidation and quality control of this compound.

Spectroscopic Data Summary

The structural identity of **2-Phenylpropionic acid** ($C_9H_{10}O_2$) is confirmed through the combined interpretation of NMR, IR, and MS data. The key quantitative findings are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: 1H NMR Spectral Data for **2-Phenylpropionic Acid** (Solvent: $CDCl_3$)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
|---------------------------------|---------------|-------------|--------------------------|---|
| ~11.5 - 11.7 | Broad Singlet | 1H | - | Carboxylic Acid (-COOH) |
| ~7.20 - 7.40 | Multiplet | 5H | - | Aromatic Protons (C ₆ H ₅) |
| ~3.73 | Quartet | 1H | ~7.2 | Methine Proton (-CH) |
| ~1.51 | Doublet | 3H | ~7.2 | Methyl Protons (-CH ₃) |

Data sourced from[1][2]

Table 2: ¹³C NMR Spectral Data for **2-Phenylpropionic Acid** (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Carbon Assignment |
|---------------------------------|-----------------------------------|
| ~181.1 | Carboxylic Carbon (C=O) |
| ~139.7 | Aromatic C1 (ipso-carbon) |
| ~128.6 | Aromatic C3/C5 (meta-carbons) |
| ~127.6 | Aromatic C4 (para-carbon) |
| ~127.2 | Aromatic C2/C6 (ortho-carbons) |
| ~45.4 | Methine Carbon (-CH) |
| ~18.0 | Methyl Carbon (-CH ₃) |

Data sourced from[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for **2-Phenylpropionic Acid**

| Frequency Range (cm ⁻¹) | Bond Vibration | Description |
|-------------------------------------|--------------------------------|---|
| 2500 - 3300 | O-H stretch | Very broad, characteristic of a carboxylic acid dimer |
| > 3000 | C-H stretch (sp ²) | Aromatic C-H |
| < 3000 | C-H stretch (sp ³) | Aliphatic C-H[3] |
| 1700 - 1725 | C=O stretch | Strong, sharp absorption for the carboxylic acid carbonyl |
| 1450 - 1600 | C=C stretch | Aromatic ring skeletal vibrations |

| 1210 - 1320 | C-O stretch | Coupled with O-H bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for **2-Phenylpropionic Acid**

| m/z Ratio | Proposed Fragment | Notes |
|-----------|---|---|
| 150 | [C ₉ H ₁₀ O ₂] ⁺ | Molecular Ion (M ⁺)[2] |
| 105 | [M - COOH] ⁺ | Base Peak, loss of the carboxyl group[1][2] |
| 77 | [C ₆ H ₅] ⁺ | Phenyl cation |

Molecular Weight: 150.17 g/mol [4][5]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy Protocol

- **Sample Preparation:** Weigh approximately 15-25 mg of **2-Phenylpropionic acid** for ^1H NMR or 50-100 mg for ^{13}C NMR[6].
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform- d , CDCl_3) in a small vial. To ensure complete dissolution, the sample can be gently heated or vortexed[6].
- **Internal Standard:** Add a small drop of Tetramethylsilane (TMS) to the solution to serve as an internal reference standard ($\delta = 0.00$ ppm)[7].
- **Transfer:** Using a glass Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube[6]. Avoid transferring any solid particulates.
- **Data Acquisition:** Place the NMR tube in the spectrometer's probe. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity. Acquire the ^1H and ^{13}C spectra according to the instrument's standard procedures.

IR Spectroscopy Protocol (Thin Solid Film Method)

- **Sample Preparation:** Place approximately 50 mg of solid **2-Phenylpropionic acid** into a small vial[8].
- **Dissolution:** Add a few drops of a volatile organic solvent (e.g., methylene chloride or acetone) to completely dissolve the solid[8].
- **Film Deposition:** Using a pipette, apply one or two drops of the solution onto the surface of a single, clean NaCl or KBr salt plate. Allow the solvent to evaporate completely, which will leave a thin solid film of the compound on the plate[8].
- **Data Acquisition:** Place the salt plate into the sample holder of the FT-IR spectrometer.

- **Spectrum Collection:** Obtain the IR spectrum. If the signal intensity is too low, add another drop of the solution to the plate, allow it to dry, and re-run the spectrum. If the intensity is too high, clean the plate and use a more dilute solution[8].
- **Cleaning:** After analysis, clean the salt plates thoroughly with a dry solvent like acetone and return them to a desiccator to protect them from moisture[9].

Mass Spectrometry Protocol (Electron Ionization)

- **Instrument Tuning:** Before analysis, the mass spectrometer must be tuned and calibrated according to the manufacturer's protocol to ensure accurate mass assignment and resolution[10].
- **Sample Introduction:** Introduce a small quantity of the **2-Phenylpropionic acid** sample into the ion source, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC).
- **Ionization:** In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV for Electron Ionization - EI), causing the molecule to ionize and fragment.
- **Mass Analysis:** The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- **Detection:** The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots ion intensity versus m/z .

Visualization of Analytical Workflow

The logical flow from sample receipt to final structural confirmation is a critical process in drug development and research. The following diagram illustrates the integrated workflow for the spectroscopic analysis of **2-Phenylpropionic acid**.



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Caption: Workflow for Spectroscopic Analysis of **2-Phenylpropionic Acid**.

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